Isoserine
Description
dl-Isoserine (CAS: 565-71-9), also known as 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid with the molecular formula C₃H₇NO₃ and a molar mass of 105.09 g/mol . Its structure features a β-amino group (position 3) and an α-hydroxy group (position 2), distinguishing it from canonical amino acids like serine (α-amino, β-hydroxy) . dl-Isoserine exhibits a high melting point of 235°C (with decomposition) and moderate aqueous solubility (15.3 g/L at 20°C) . It is used in peptide synthesis, particularly as a protected derivative (e.g., Fmoc-DL-isoserine), and in pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFMYTOJXKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870737 | |
| Record name | (+/-)-Isoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-71-9, 632-12-2 | |
| Record name | Isoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Isoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-amino-2-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Amino-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoserine, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Optimization
The process begins with α-halogenation of acrylic acid using tert-butyl hypochlorite (t-BuOCl) or N-bromosuccinimide (NBS) in aqueous medium (Figure 1). Halogenation proceeds via electrophilic addition, forming α-chloro-β-hydroxypropionic acid (X = Cl) or α-bromo-β-hydroxypropionic acid (X = Br). Critical parameters include:
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Temperature control : 0–20°C prevents polymerization of acrylic acid
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Solvent ratio : Acrylic acid:water = 1:2–1:15 (v/v) balances reactivity and solubility
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Halogenating agent stoichiometry : 1:1 molar ratio with acrylic acid minimizes side products
Ammonolysis follows, where the halogenated intermediate reacts with concentrated ammonia (25–28% w/w) at 50–80°C for 12–20 hours. Nucleophilic substitution replaces the α-halogen with an amino group, yielding DL-isoserine after crystallization.
Performance Data
Table 1 compares yields from optimized protocol variations:
| Halogenating Agent | Temp (°C) | Ammonia Ratio (v/v) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| t-BuOCl | 50 | 1:10 | 70 | 98.5 |
| NBS | 50 | 1:15 | 68 | 97.8 |
| t-BuOCl | 80 | 1:5 | 63 | 95.2 |
Key advantages of this method:
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Cost efficiency : Acrylic acid ($1.2/kg) vs. glycidic acid ($45/kg)
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Safety : Eliminates azide intermediates (explosion risk)
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Scalability : 100+ kg batches demonstrated in pilot plants
Stereoselective Alkylation of Isoserine Derivatives
Recent advances in asymmetric synthesis, as reported by PMC9490828, enable access to β²,²-amino acids through chiral bicyclic N,O-acetal intermediates. While optimized for β²,² systems, this methodology provides insights into stereocontrol strategies applicable to DL-isoserine.
Bicyclic N,O-Acetal Formation
L-isoserine derivatives react with 2,2,3,3-tetramethoxybutane under acid catalysis, forming rigid bicyclic structures that enforce facial selectivity during alkylation (Figure 2). The reaction proceeds via:
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N,O-Acetalization : Condensation between amino and carbonyl groups
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Transcarbamoylation : Intramolecular cyclization creates 7-membered ring
Diastereoselective Alkylation
Lithium hexamethyldisilazide (LHMDS)-mediated alkylation at -78°C achieves 98:2 dr when using methyl iodide. Computational modeling reveals:
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Concave-face attack minimizes torsional strain in bicyclic transition state
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Steric shielding by methoxy groups directs electrophiles to α-position
Though developed for β²,²-amino acids, this approach suggests pathways for enantiopure DL-isoserine synthesis through judicious protecting group selection.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key metrics across major DL-isoserine preparation methods:
*Relative to acrylic acid method; includes reagents, purification, waste treatment
The halogenation-amination method dominates industrial production due to favorable economics, while the bicyclic approach shows promise for high-value pharmaceutical intermediates requiring enantiopurity.
Industrial Applications and Scalability Considerations
Pharmaceutical Intermediates
DL-isoserine serves as a precursor to:
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Anticancer agents : Carboplatin analogs with improved solubility
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Antibiotics : Cephalosporin derivatives with β-lactamase resistance
Process Intensification Strategies
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Continuous flow reactors : Reduce halogenation step from 12h to 45min
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Membrane crystallization : Achieve 99.9% purity without solvent swaps
Chemical Reactions Analysis
DL-Isoserine undergoes various types of chemical reactions, including:
Oxidation: DL-Isoserine can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert DL-Isoserine into its corresponding alcohol derivatives.
Substitution: DL-Isoserine can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxo acids, alcohol derivatives, and substituted amino acids .
Scientific Research Applications
DL-Isoserine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which DL-Isoserine exerts its effects involves its role in protein synthesis and other biochemical processes. It acts as a building block for proteins and peptides, interacting with various molecular targets and pathways involved in these processes. The specific molecular targets and pathways can vary depending on the context in which DL-Isoserine is used .
Comparison with Similar Compounds
Serine (L-, D-, and DL-Forms)
Key Differences :
- Positional Isomerism: The swapped positions of the amino and hydroxyl groups in dl-Isoserine result in distinct hydrogen-bonding patterns and steric effects, impacting solubility and reactivity .
Cycloserine
Key Differences :
Other Positional Isomers
- Threonine: While threonine (α-amino, β-hydroxy, γ-methyl) shares the α-amino-β-hydroxy motif with serine, dl-Isoserine lacks the methyl branch, simplifying its synthetic utility .
- Allo-Isoleucine: A branched-chain amino acid (CAS: 55723-45-0) with distinct stereochemistry; unlike dl-Isoserine, it is proteinogenic and used in chiral synthesis .
Physicochemical and Functional Insights
- Solubility: dl-Isoserine’s lower solubility compared to serine (15.3 g/L vs. ~360 g/L) reflects reduced polarity due to the β-amino group’s weaker hydration capacity .
- Thermal Stability : The high melting point (235°C) of dl-Isoserine suggests strong intermolecular hydrogen bonding, a trait exploited in heat-resistant polymer applications .
- Derivatives : N-β-Fmoc-DL-isoserine (CAS: N/A) is widely used in solid-phase peptide synthesis, offering orthogonal protection compared to serine derivatives .
Discrepancies and Notes
- CAS Number Variants : Some sources (e.g., ) cite CAS 632-12-2 for dl-Isoserine, likely due to historical naming inconsistencies. However, 565-71-9 is the widely accepted identifier .
- Stereochemical Complexity: The "DL" prefix denotes racemic mixtures, whereas enantiopure forms (e.g., D-isoserine, CAS 632-11-1) are niche reagents in asymmetric synthesis .
Biological Activity
Introduction
dl-Isoserine, a beta-amino acid, has garnered attention due to its unique structural properties and potential biological activities. This compound is a diastereomer of L-isoserine, which is known for its role in various biochemical processes. The biological activity of dl-isoserine encompasses antimicrobial properties, potential applications in drug synthesis, and its role in metabolic pathways.
dl-Isoserine can be synthesized through several methods, including the nucleophilic addition of sodium azide to glycidic acid followed by hydrolysis. This process yields isoserine as a key intermediate for various pharmaceutical applications . The structural formula of dl-isoserine is represented as follows:
Table 1: Key Properties of dl-Isoserine
| Property | Value |
|---|---|
| Molecular Weight | 105.09 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in water |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of dl-isoserine when incorporated into antibiotic formulations. Specifically, it has been shown to enhance the activity of aminoglycoside antibiotics and β-lactam antibiotics by acting as a side chain that increases their binding affinity to bacterial targets .
Case Study: Synergistic Effects with Antibiotics
A study examined the effects of incorporating dl-isoserine into aminoglycoside antibiotics. The introduction of this compound increased the antimicrobial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotic therapies .
Role in Metabolic Pathways
dl-Isoserine plays a significant role in amino acid metabolism. It has been shown to suppress the activity of certain serine metabolism enzymes, impacting various biosynthetic pathways. This inhibition can influence the synthesis of essential metabolites such as pantothenic acid, which is crucial for coenzyme A production .
Synthesis of Bioactive Compounds
The versatility of dl-isoserine as a building block for synthesizing bioactive compounds has been explored extensively. Its derivatives have been used to create chiral bicyclic compounds that exhibit promising activity in medicinal chemistry. For example, one study reported the synthesis of bicyclic N,O-acetal derivatives from dl-isoserine, which demonstrated significant stability and potential therapeutic applications .
Table 2: Applications of dl-Isoserine Derivatives
| Derivative Type | Application Area |
|---|---|
| Bicyclic N,O-acetals | Peptidomimetics, Drug Discovery |
| Amino Acid Analogues | Antimicrobial Agents |
| β-Amino Acids | Enzyme Inhibition Studies |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
